1-Benzylpyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 608142-09-2 . It has a molecular weight of 241.72 . The IUPAC name for this compound is 1-benzyl-3-pyrrolidinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is1S/C12H15NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Asymmetric Synthesis and Antibacterial Properties
1-Benzylpyrrolidine-3-carboxylic acid hydrochloride demonstrates promising applications in the field of medicinal chemistry. For instance, its asymmetric synthesis and the properties of its enantiomers have been explored, particularly in relation to their antibacterial properties. One study highlights the development of efficient asymmetric syntheses of enantiomers of a quinolonecarboxylic acid class antibacterial agent, exhibiting significant in vitro and in vivo activity against bacteria, including Pseudomonas aeruginosa (Rosen et al., 1988).
Microwave Assisted Synthesis and Antimicrobial Activity
Another research area involves microwave-assisted synthesis of derivatives of 1-Benzylpyrrolidine-3-carboxylic acid and its antimicrobial applications. A study on this synthesized 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, finding one particular compound to be the most potent product with significant antimicrobial properties (Sreekanth & Jha, 2020).
Bioconjugation in Aqueous Media
The compound's role in bioconjugation in aqueous media is also noteworthy. A study used 1-Benzylpyrrolidine-3-carboxylic acid in the mechanism of amide formation with carbodiimide, providing insights into the reactions of carboxylic acids with amines in water-based solutions, relevant for bioconjugation chemistry (Nakajima & Ikada, 1995).
Synthesis of Biologically Active Compounds
It is also a key chiral building block for the synthesis of biologically active compounds. A study presented a practical and efficient synthesis method for a specific stereoisomer of 1-Benzylpyrrolidine-3-carboxylic acid, a process demonstrated at a pilot scale, which is significant for the production of various biologically active molecules (Ohigashi et al., 2010).
Selective Ligand Synthesis
The synthesis of a 1-benzyl derivative of a compound starting from a related pyrrolidine derivative has been explored, with findings suggesting potential selectivity towards metabotropic glutamate receptors, making it a useful pharmacological research tool (Tueckmantel et al., 1997).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1-benzylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWISXSUMOTUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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